9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile
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Overview
Description
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile typically involves multiple steps, starting with the preparation of the triphenylcyclopropene intermediate. This intermediate is then reacted with a fluorene derivative under specific conditions to form the final product. Common reagents used in these reactions include potassium cyanide and diphenylacetylene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the carbonitrile group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transport in materials science .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Shares the triphenylcyclopropene moiety but lacks the fluorene backbone.
1,2,3-Triphenylcycloprop-2-en-1-ylium perchlorate: Similar structure but with a different functional group.
Uniqueness
9-(1,2,3-Triphenylcycloprop-2-EN-1-YL)-9H-fluorene-9-carbonitrile is unique due to its combination of a fluorene backbone with a triphenylcyclopropene moiety and a carbonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
105281-52-5 |
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Molecular Formula |
C35H23N |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
9-(1,2,3-triphenylcycloprop-2-en-1-yl)fluorene-9-carbonitrile |
InChI |
InChI=1S/C35H23N/c36-24-34(30-22-12-10-20-28(30)29-21-11-13-23-31(29)34)35(27-18-8-3-9-19-27)32(25-14-4-1-5-15-25)33(35)26-16-6-2-7-17-26/h1-23H |
InChI Key |
XYRXYQGOYDBSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C#N)C7=CC=CC=C7 |
Origin of Product |
United States |
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